LDHA Inhibition Evidence
1-Cyclohexylpiperidine-2,4-dione demonstrates direct inhibition of human lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect of cancer metabolism. In enzymatic assays, the compound exhibits an EC₅₀ of 670 nM for LDHA inhibition and a binding dissociation constant (Kd) of 2.41 µM, as measured by isothermal titration calorimetry (ITC) [1]. While no direct head-to-head comparator data is available for this specific scaffold, these values establish a quantitative baseline for LDHA inhibition potency within the piperidine-dione class, as referenced in patents claiming LDHA inhibitors derived from this core [2].
| Evidence Dimension | Human LDHA enzyme inhibition |
|---|---|
| Target Compound Data | EC₅₀ = 670 nM; Kd = 2.41 µM |
| Comparator Or Baseline | N/A (Class-level baseline established) |
| Quantified Difference | N/A |
| Conditions | EC₅₀: microplate reader assay using NADH and pyruvate; Kd: isothermal titration calorimetry (ITC) |
Why This Matters
Quantified LDHA inhibition supports procurement for cancer metabolism research and validates the scaffold's utility in developing glycolytic pathway inhibitors.
- [1] BindingDB. BDBM50539400 (CHEMBL4648371). Affinity data for human LDHA: EC₅₀ = 670 nM, Kd = 2.41E+3 nM. http://bdb8.ucsd.edu View Source
- [2] Justia Patents. (2018). LDHA Activity Inhibitors. US Patent Application 20200102293. https://patents.justia.com/patent/20200102293 View Source
